molecular formula C20H20N4O2 B2963745 N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-38-1

N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No. B2963745
CAS RN: 440330-38-1
M. Wt: 348.406
InChI Key: LKKYBZZYIDMMFA-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. It is a benzotriazine-based compound that has shown promise in various fields of research, including biochemistry and pharmacology.

Scientific Research Applications

Solvent-Dependent Organic Transformations

This compound has been utilized in solvent-dependent organic transformations . The base-promoted chemodivergent benzannulation of ortho-fluorobenzamides with alcohols can afford either seven- or six-membered benzo-fused heterocycles . The choice of solvent significantly influences the outcome of the reaction, leading to the formation of different heterocyclic compounds. This property is particularly valuable in the synthesis of complex organic molecules for pharmaceuticals and materials science.

Anti-Alzheimer Agents

Derivatives of this compound have shown promise as potential anti-Alzheimer agents . They have been designed and synthesized to act as cholinesterase inhibitors, exhibiting excellent inhibition against butyrylcholinesterase (BuChE) and moderate activity toward acetylcholinesterase (AChE) . These activities are compared to standard cholinesterase inhibitors like donepezil, and some derivatives have shown significantly higher inhibitory activity.

Molecular Modeling and Dynamics

The compound and its derivatives have been subjected to molecular modeling and molecular dynamics studies to understand their interaction with biological targets . These studies help in predicting the efficacy and potential side effects of the compounds before they are synthesized and tested in biological systems.

Heterocyclic Compound Synthesis

N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide: is a key intermediate in the synthesis of heterocyclic compounds that contain two heteroatoms of oxygen and nitrogen . These heterocyclic compounds are important due to their wide range of biological activities, which include therapeutic applications.

Chemodivergent Reactions

The compound is involved in chemodivergent reactions , where structurally different heterocyclic compounds are formed from the same starting materials through a simple change of reaction conditions . This ability to diverge into different pathways makes it a versatile reagent in organic synthesis.

Neurodegenerative Disease Research

Given its potential role as an anti-Alzheimer agent, this compound is also significant in neurodegenerative disease research . It contributes to the understanding of the pathogenic mechanisms of diseases like Alzheimer’s and the development of new therapeutic strategies .

Pharmacological Studies

The compound’s derivatives are used in pharmacological studies to explore their therapeutic potential against various diseases, especially those related to cognitive impairment and neurodegeneration .

Crystal Structure Analysis

While not directly related to N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide , similar compounds have been analyzed for their crystal structures to understand the molecular conformation and its implications on reactivity and interaction with other molecules .

properties

IUPAC Name

N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(21-16-5-1-2-6-16)15-11-9-14(10-12-15)13-24-20(26)17-7-3-4-8-18(17)22-23-24/h3-4,7-12,16H,1-2,5-6,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKYBZZYIDMMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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